N-(4-chlorophenyl)-2-[(2,4-dibromophenoxy)acetyl]hydrazinecarboxamide
N-(4-chlorophenyl)-2-[(2,4-dibromophenoxy)acetyl]hydrazinecarboxamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1019139
InChI:
InChI=1S/C15H12Br2ClN3O3/c16-9-1-6-13(12(17)7-9)24-8-14(22)20-21-15(23)19-11-4-2-10(18)3-5-11/h1-7H,8H2,(H,20,22)(H2,19,21,23)
SMILES:
C1=CC(=CC=C1NC(=O)NNC(=O)COC2=C(C=C(C=C2)Br)Br)Cl
Molecular Formula:
C15H12Br2ClN3O3
Molecular Weight:
477.53 g/mol
N-(4-chlorophenyl)-2-[(2,4-dibromophenoxy)acetyl]hydrazinecarboxamide
CAS No.:
Cat. No.: VC1019139
Molecular Formula: C15H12Br2ClN3O3
Molecular Weight: 477.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12Br2ClN3O3 |
|---|---|
| Molecular Weight | 477.53 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-3-[[2-(2,4-dibromophenoxy)acetyl]amino]urea |
| Standard InChI | InChI=1S/C15H12Br2ClN3O3/c16-9-1-6-13(12(17)7-9)24-8-14(22)20-21-15(23)19-11-4-2-10(18)3-5-11/h1-7H,8H2,(H,20,22)(H2,19,21,23) |
| Standard InChI Key | MYJGBPRMNDVLTQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NC(=O)NNC(=O)COC2=C(C=C(C=C2)Br)Br)Cl |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)NNC(=O)COC2=C(C=C(C=C2)Br)Br)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator